Isobutyl cyclohexyl ketone chemical structure and molecular weight
Isobutyl cyclohexyl ketone chemical structure and molecular weight
An In-Depth Technical Guide to Isobutyl Cyclohexyl Ketone
Introduction and Scope
This technical guide provides a comprehensive overview of the chemical and physical properties of isobutyl cyclohexyl ketone. The nomenclature in organic chemistry can often lead to ambiguity; for instance, "isobutyl ketone" commonly refers to diisobutyl ketone, while "methyl isobutyl ketone" (MIBK) is a well-known industrial solvent.[1][2][3] This document, however, focuses specifically on the molecular structure resulting from the combination of a cyclohexyl ring and an isobutyl group with a ketone functional group. The most precise and stable representation of this is 2-(2-methylpropyl)cyclohexan-1-one .
This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's fundamental characteristics. We will delve into its precise chemical identity, molecular structure, and key physicochemical properties, grounded in authoritative data.
Chemical Identity and Nomenclature
To establish an unambiguous foundation, it is critical to define the compound through standardized nomenclature and identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name for isobutyl cyclohexyl ketone is 2-(2-methylpropyl)cyclohexan-1-one.[4] This name clarifies that the structure consists of a cyclohexanone core—a six-membered carbon ring containing a carbonyl group—substituted at the second carbon (alpha to the carbonyl) with an isobutyl group (systematically named 2-methylpropyl).
| Identifier | Value | Source |
| IUPAC Name | 2-(2-methylpropyl)cyclohexan-1-one | PubChem[4] |
| Synonyms | 2-Isobutylcyclohexan-1-one, Cyclohexanone, 2-(2-methylpropyl)- | PubChem[4] |
| Molecular Formula | C10H18O | PubChem[4] |
| CAS Number | 4668-64-8 | PubChem[4] |
Molecular Structure and Bonding
Structural Elucidation
The molecular architecture of 2-(2-methylpropyl)cyclohexan-1-one is defined by two primary components: a cyclic ketone and an alkyl substituent.
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Cyclohexanone Core: The foundation of the molecule is a cyclohexanone ring. This is a six-carbon aliphatic ring where one of the carbons is part of a carbonyl functional group (C=O). The presence of the sp²-hybridized carbonyl carbon introduces planarity at that position, while the remaining five sp³-hybridized carbons typically adopt a stable chair conformation to minimize steric and torsional strain. The carbonyl group is polar, with the oxygen atom being electronegative, which makes the carbonyl carbon electrophilic and a key site for chemical reactions.[5][6]
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Isobutyl Substituent: Attached to the carbon atom adjacent (in the alpha position) to the carbonyl group is an isobutyl (2-methylpropyl) group. This branched, four-carbon alkyl chain adds to the molecule's steric bulk and its lipophilic character.
The connectivity of these groups is visualized in the diagram below.
2D Structural Representation
Caption: 2D structure of 2-(2-methylpropyl)cyclohexan-1-one.
Physicochemical Properties
The molecular weight and other computed physical properties are crucial for applications in research and development, influencing factors such as reactivity, solubility, and spectroscopic analysis. The data presented here are computationally derived and sourced from the PubChem database.[4]
| Property | Value | Unit |
| Molecular Weight | 154.25 | g/mol |
| Exact Mass | 154.135765193 | Da |
| XLogP3 | 2.7 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 17.1 | Ų |
| Heavy Atom Count | 11 |
Conceptual Synthesis and Reactivity Insights
Plausible Synthetic Pathways
While specific, optimized laboratory procedures for 2-(2-methylpropyl)cyclohexan-1-one are not detailed in readily available literature, its synthesis can be conceptualized through established and reliable organic chemistry transformations. A highly logical and field-proven approach would be the alpha-alkylation of cyclohexanone .
Experimental Workflow: Conceptual Alpha-Alkylation
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Deprotonation: Cyclohexanone is treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like Tetrahydrofuran (THF). The purpose of the strong base is to quantitatively remove a proton from one of the alpha-carbons, forming a lithium enolate. This step is critical as it creates the nucleophilic species required for the subsequent alkylation.
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Alkylation: An appropriate electrophile, in this case, an isobutyl halide (e.g., 1-bromo-2-methylpropane), is added to the enolate solution. The enolate attacks the electrophilic carbon of the isobutyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond at the alpha position.
-
Workup: The reaction is quenched with a mild acid or water to neutralize any remaining base and enolate.
-
Purification: The crude product is then purified, typically using extraction followed by column chromatography or distillation, to isolate the desired 2-(2-methylpropyl)cyclohexan-1-one.
Caption: Conceptual workflow for the synthesis of isobutyl cyclohexyl ketone.
Chemical Reactivity
The reactivity of 2-(2-methylpropyl)cyclohexan-1-one is primarily dictated by its ketone functional group. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to a wide range of addition reactions. The alpha-protons, while sterically hindered by the isobutyl group, can still participate in enolate chemistry under strongly basic conditions.
Conclusion
Isobutyl cyclohexyl ketone, systematically named 2-(2-methylpropyl)cyclohexan-1-one, is a cyclic ketone with a molecular formula of C10H18O and a molecular weight of 154.25 g/mol .[4] Its structure is characterized by a cyclohexanone ring substituted with a bulky isobutyl group at the alpha-position. This structural arrangement informs its physicochemical properties, including its moderate lipophilicity and its capacity as a hydrogen bond acceptor. While not a commonplace commodity chemical, its synthesis is achievable through fundamental organic reactions like alpha-alkylation, and its reactivity is typical of substituted ketones, making it a potentially valuable building block for more complex molecular architectures in fields such as medicinal chemistry and materials science.
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